molecular formula C20H14N5NaO7S B13802132 sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate

sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate

Cat. No.: B13802132
M. Wt: 491.4 g/mol
InChI Key: OXRNQWIEEPNDNG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate is a complex organic compound known for its vibrant color and diverse applications. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in various industries, including textiles, food, and cosmetics, due to their stability and range of colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, which is then coupled with a suitable coupling component to form the azo dye. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring the quality and reproducibility of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Produces various oxidized derivatives depending on the reaction conditions.

    Reduction: Yields aromatic amines, which can be further utilized in different chemical processes.

Scientific Research Applications

Sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate involves its interaction with various molecular targets. The azo group (-N=N-) can undergo reduction to form aromatic amines, which can then interact with biological molecules. The compound’s vibrant color is due to the extensive conjugation in its structure, which allows it to absorb visible light .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate stands out due to its specific structural features, such as the presence of both nitro and sulfonate groups, which enhance its solubility and stability in aqueous solutions. This makes it particularly useful in applications requiring water-soluble dyes .

Properties

Molecular Formula

C20H14N5NaO7S

Molecular Weight

491.4 g/mol

IUPAC Name

sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate

InChI

InChI=1S/C20H15N5O7S.Na/c1-11-18(20(27)24(23-11)12-5-3-2-4-6-12)21-22-19-14-8-7-13(25(28)29)9-15(14)17(10-16(19)26)33(30,31)32;/h2-10,18,26H,1H3,(H,30,31,32);/q;+1/p-1

InChI Key

OXRNQWIEEPNDNG-UHFFFAOYSA-M

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C3C=CC(=CC3=C(C=C2O)S(=O)(=O)[O-])[N+](=O)[O-])C4=CC=CC=C4.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.